PARP-1 Inhibition Potency: 6-Nitroso-1,2-benzopyrone vs. 5-Iodo-6-amino-1,2-benzopyrone
6-Nitroso-1,2-benzopyrone inhibits human PARP-1 catalytic domain with an IC50 of 7 nM, representing a >1200-fold improvement in potency compared to the 6-amino analog 5-iodo-6-amino-1,2-benzopyrone (INH2BP), which has an IC50 of 8,510 nM under comparable in vitro conditions [1][2]. This dramatic potency differential underscores the critical contribution of the C-nitroso group to target engagement and enzyme inactivation.
| Evidence Dimension | PARP-1 catalytic domain inhibition IC50 |
|---|---|
| Target Compound Data | IC50 = 7 nM |
| Comparator Or Baseline | 5-iodo-6-amino-1,2-benzopyrone (INH2BP) IC50 = 8,510 nM |
| Quantified Difference | >1200-fold lower IC50 (more potent) |
| Conditions | Human PARP-1 catalytic domain (662-1011 residues) expressed in E. coli BL21(DE3) cells; pre-incubation 30 min (for 6-nitroso-1,2-benzopyrone). Recombinant PARP SPA assay at pH 7.8, 22°C (for INH2BP). |
Why This Matters
Procurement of 6-nitroso-1,2-benzopyrone is essential for studies requiring potent PARP-1 inactivation at low nanomolar concentrations; the >1000-fold weaker amino analog would require millimolar dosing to achieve similar target engagement, introducing off-target effects and confounding experimental interpretation.
- [1] BindingDB. BDBM50549411 (CHEMBL4776661). 6-Nitroso-1,2-benzopyrone. IC50: 7 nM for human PARP-1 catalytic domain. View Source
- [2] BindingDB. BDBM27505. 5-iodo-6-amino-1,2-benzopyrone (INH2BP). IC50: 8.51E+3 nM for recombinant PARP. View Source
